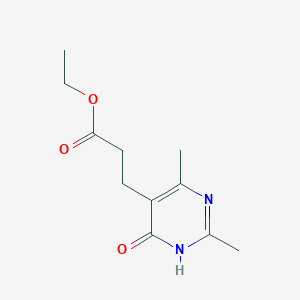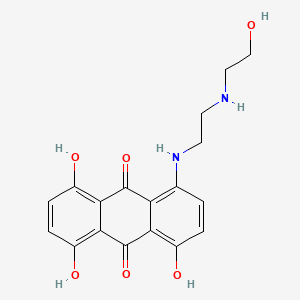
3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester is an organic compound belonging to the class of esters It is characterized by the presence of a pyrimidine ring substituted with methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while substitution reactions may require specific catalysts or reagents depending on the desired transformation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, or antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers utilize this compound to study the biological activity of pyrimidine derivatives and their interactions with various biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function, which is particularly relevant in antiviral and anticancer research.
Comparison with Similar Compounds
3-(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid ethyl ester can be compared with other pyrimidine derivatives, such as:
2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Similar structure but with different substitution patterns on the pyrimidine ring.
2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-yl acetate: Similar structure but with an acetate group instead of a propanoate group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-10(14)6-5-9-7(2)12-8(3)13-11(9)15/h4-6H2,1-3H3,(H,12,13,15) |
InChI Key |
SVRWRDRMXMVRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]isothiazole](/img/structure/B8754907.png)





![2-chloro-5-[(propan-2-yloxy)methyl]pyridine](/img/structure/B8754943.png)






